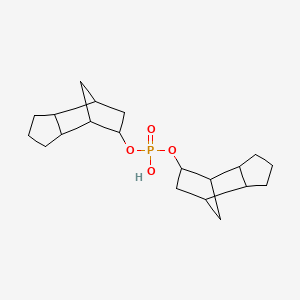
2-exo-Hydroxy-exo-trimethylen-norbornane phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-exo-Hydroxy-exo-trimethylen-norbornane phosphate is a complex organic compound derived from norbornane. Norbornane, also known as bicyclo[2.2.1]heptane, is a bicyclic hydrocarbon with a unique structure that has been extensively studied in organic chemistry
Preparation Methods
The synthesis of 2-exo-Hydroxy-exo-trimethylen-norbornane phosphate typically involves multiple steps, starting from norbornane derivatives. One common synthetic route involves the functionalization of norbornane to introduce the hydroxy and phosphate groups. This can be achieved through a series of reactions, including oxidation, substitution, and phosphorylation . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-exo-Hydroxy-exo-trimethylen-norbornane phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and phosphorylating agents like phosphorus oxychloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-exo-Hydroxy-exo-trimethylen-norbornane phosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-exo-Hydroxy-exo-trimethylen-norbornane phosphate involves its interaction with specific molecular targets. The hydroxy and phosphate groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. Additionally, it can interact with proteins and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
2-exo-Hydroxy-exo-trimethylen-norbornane phosphate can be compared with other norbornane derivatives, such as:
2-Norbornyl cation: Known for its unique bonding and stability.
Norbornene: Used in polymer chemistry and as a scaffold in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
34260-65-6 |
|---|---|
Molecular Formula |
C20H31O4P |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
bis(8-tricyclo[5.2.1.02,6]decanyl) hydrogen phosphate |
InChI |
InChI=1S/C20H31O4P/c21-25(22,23-19-9-11-7-17(19)15-5-1-3-13(11)15)24-20-10-12-8-18(20)16-6-2-4-14(12)16/h11-20H,1-10H2,(H,21,22) |
InChI Key |
GXWYRSCTDVINTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3OP(=O)(O)OC4CC5CC4C6C5CCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















